REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH:4]([C:7]2[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=2)[CH2:3][CH2:2]1.C=O.[BH3-][C:19]#N.[Na+].Cl>CO>[CH3:19][N:1]1[CH2:6][CH2:5][CH:4]([C:7]2[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=2)[CH2:3][CH2:2]1 |f:2.3|
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 4 days, at which time HPLC
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water (20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×20 mL)
|
Type
|
EXTRACTION
|
Details
|
the solid was extracted with MeOH (3×15 mL)
|
Type
|
CUSTOM
|
Details
|
The combined methanol extracts were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed (reverse-phase HPLC, C18 column, 10-100% CH3CN/water)
|
Type
|
CUSTOM
|
Details
|
to yield
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)C1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72 mg | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |